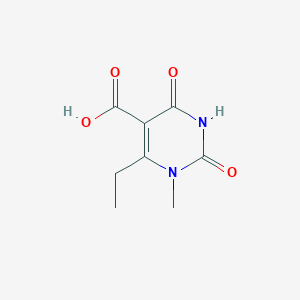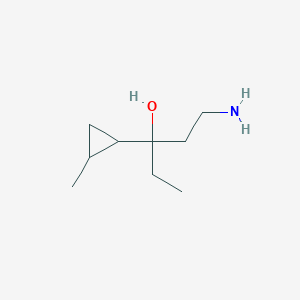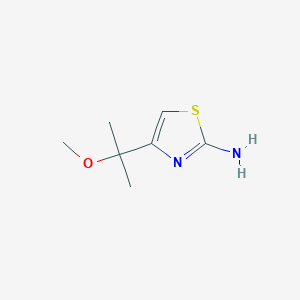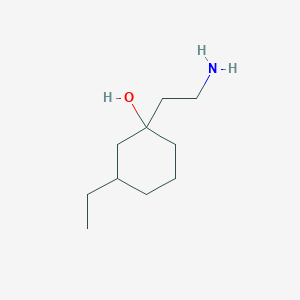![molecular formula C12H20BNO3 B13183907 (3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)
(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is an organic compound with the molecular formula C12H20BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for boronic acids, including (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Chemistry
In chemistry, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules .
Biology
In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID may be explored for similar applications due to its boronic acid functionality .
Medicine
In medicine, boronic acids have been investigated for their potential as therapeutic agents, particularly in cancer treatment. The compound’s ability to inhibit specific enzymes makes it a candidate for drug development .
Industry
In the industrial sector, (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID is used in the production of advanced materials and polymers. Its role in facilitating carbon-carbon bond formation is crucial for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (3-[2-(DIETHYLAMINO)ETHOXY]PHENYL)BORONICACID involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of enzymes that contain these functional groups. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
4-(Diethylamino)phenylboronic Acid: Similar in structure but with the diethylamino group directly attached to the phenyl ring.
Uniqueness
Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H20BNO3 |
|---|---|
Molecular Weight |
237.11 g/mol |
IUPAC Name |
[3-[2-(diethylamino)ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C12H20BNO3/c1-3-14(4-2)8-9-17-12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |
InChI Key |
LUCFNCJWSVDRRK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN(CC)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B13183830.png)





![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)

![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)


![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)


